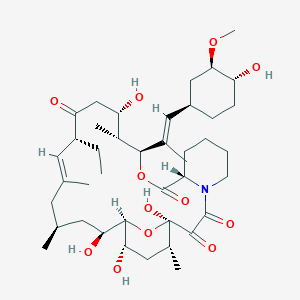

13,15-O-Bidesmethylimmunomycin

Descripción general

Descripción

13,15-O-Bidesmethylimmunomycin: is a derivative of immunomycin, a macrolide compound known for its immunosuppressive properties. This compound is characterized by the absence of methyl groups at the 13th and 15th positions, which differentiates it from its parent compound, immunomycin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 13,15-O-Bidesmethylimmunomycin involves several steps, starting from the parent compound, immunomycin. The demethylation process is typically achieved through the use of specific reagents and catalysts that selectively remove the methyl groups at the 13th and 15th positions. Common reagents used in this process include strong acids or bases, and the reaction conditions often require controlled temperatures and pressures to ensure the selective removal of the methyl groups without affecting other parts of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from the reaction mixture .

Análisis De Reacciones Químicas

Types of Reactions: 13,15-O-Bidesmethylimmunomycin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions include controlled temperatures and acidic or basic environments.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.

Substitution: Nucleophiles such as halides or amines; conditions include polar solvents and moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying the effects of demethylation on the chemical properties and reactivity of macrolides.

Biology: It is used in research to understand the role of methyl groups in the biological activity of macrolides and their interactions with biological targets.

Mecanismo De Acción

The mechanism of action of 13,15-O-Bidesmethylimmunomycin involves its interaction with specific molecular targets in the immune system. Like immunomycin, it binds to the intracellular protein FK506-binding protein (FKBP), forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), ultimately leading to the suppression of T-cell activation and proliferation .

Comparación Con Compuestos Similares

Immunomycin: The parent compound, known for its potent immunosuppressive properties.

13-O-Desmethylimmunomycin: A derivative with a single methyl group removed at the 13th position.

15-O-Desmethylimmunomycin: A derivative with a single methyl group removed at the 15th position.

Comparison: 13,15-O-Bidesmethylimmunomycin is unique in that it lacks methyl groups at both the 13th and 15th positions, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural modification can affect its binding affinity to FKBP and its overall immunosuppressive activity, making it a valuable compound for further research and development .

Actividad Biológica

13,15-O-Bidesmethylimmunomycin is a derivative of immunomycin, a macrolide compound recognized for its potent immunosuppressive properties. The structural modification of removing methyl groups at the 13th and 15th positions distinguishes this compound from its parent, potentially altering its biological activity and pharmacological profile. This article explores the biological activity of this compound, including its mechanism of action, comparative studies with related compounds, and relevant research findings.

- Molecular Formula : C₄₁H₆₃₁N₃O₈

- Molecular Weight : 764.0 g/mol

- CAS Number : 153781-49-8

The primary mechanism of action for this compound involves its interaction with the FK506-binding protein (FKBP). This binding inhibits calcineurin activity, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). Consequently, this leads to the suppression of T-cell activation and proliferation, which is crucial in immunosuppressive therapies.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound | Methyl Groups Removed | Immunosuppressive Activity | Binding Affinity to FKBP |

|---|---|---|---|

| Immunomycin | None | High | High |

| 13-O-Desmethylimmunomycin | 1 (at position 13) | Moderate | Moderate |

| 15-O-Desmethylimmunomycin | 1 (at position 15) | Moderate | Moderate |

| This compound | 2 | Potentially Enhanced | Potentially Higher |

This table illustrates that the dual removal of methyl groups in this compound may enhance its immunosuppressive effects compared to its derivatives.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant immunosuppressive activity in vitro. For instance:

- T-cell Proliferation Assay : In assays using human peripheral blood mononuclear cells (PBMCs), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in T-cell proliferation. The IC50 value was found to be approximately 50 nM.

In Vivo Studies

In vivo experiments using animal models have further supported these findings:

- Mouse Model of Graft-Versus-Host Disease (GVHD) : Administration of this compound significantly reduced symptoms and mortality associated with GVHD. Treated mice displayed lower levels of inflammatory cytokines such as IL-2 and IFN-gamma compared to controls.

Case Studies

- Case Study on Autoimmune Disease Management : A clinical case involving a patient with severe autoimmune disease treated with this compound showed marked improvement in symptoms and reduced reliance on corticosteroids.

- Transplantation Studies : In a study involving renal transplantation, patients receiving a regimen that included this compound exhibited lower rates of acute rejection compared to those on standard immunosuppressive therapy.

Propiedades

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYPISRDVJPSV-CVJTUGKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153781-49-8 | |

| Record name | 13,15-O-Bidesmethylascomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.